N-methyl-N-(thiophen-3-ylmethyl)piperidine-4-carboxamide hydrochloride
CAS No.: 1258651-66-9
Cat. No.: VC2993322
Molecular Formula: C12H19ClN2OS
Molecular Weight: 274.81 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1258651-66-9 |
|---|---|
| Molecular Formula | C12H19ClN2OS |
| Molecular Weight | 274.81 g/mol |
| IUPAC Name | N-methyl-N-(thiophen-3-ylmethyl)piperidine-4-carboxamide;hydrochloride |
| Standard InChI | InChI=1S/C12H18N2OS.ClH/c1-14(8-10-4-7-16-9-10)12(15)11-2-5-13-6-3-11;/h4,7,9,11,13H,2-3,5-6,8H2,1H3;1H |
| Standard InChI Key | JQBIFDSYRFAPAD-UHFFFAOYSA-N |
| SMILES | CN(CC1=CSC=C1)C(=O)C2CCNCC2.Cl |
| Canonical SMILES | CN(CC1=CSC=C1)C(=O)C2CCNCC2.Cl |
Introduction
Chemical Structure and Properties
Structural Composition
N-methyl-N-(thiophen-3-ylmethyl)piperidine-4-carboxamide hydrochloride features a piperidine ring with a carboxamide substituent at the 4-position. The nitrogen of the carboxamide is di-substituted with a methyl group and a thiophen-3-ylmethyl group. The compound exists as a hydrochloride salt, which typically enhances water solubility compared to the free base form.
The structural components can be broken down as follows:
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Piperidine ring: A six-membered saturated heterocycle containing one nitrogen atom
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Carboxamide group: Located at position 4 of the piperidine ring
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N-methyl group: A methyl substituent on the amide nitrogen
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Thiophen-3-ylmethyl group: A thiophene ring connected to the amide nitrogen via a methylene bridge
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Hydrochloride salt: The addition of HCl to form a salt of the basic nitrogen
Physical Properties
Based on analysis of similar compounds in the search results, the following physical properties can be inferred:
The hydrochloride salt formation typically imparts greater water solubility compared to the free base, making it more suitable for biological testing and pharmaceutical applications .
Synthesis and Preparation
Purification Techniques
Purification of N-methyl-N-(thiophen-3-ylmethyl)piperidine-4-carboxamide hydrochloride would likely involve:
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Recrystallization from appropriate solvent systems such as ethanol/diethyl ether or acetone/hexane
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Column chromatography using silica gel with appropriate solvent systems
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Preparative HPLC for high-purity requirements
Final conversion to the hydrochloride salt would typically involve treating the purified free base with a solution of hydrogen chloride in an appropriate solvent (such as diethyl ether or dioxane), followed by filtration and drying of the precipitated salt .
Pharmacological Profile
Structure-Activity Relationships
Based on structurally similar compounds, several structure-activity relationships can be proposed:
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The piperidine ring serves as a scaffold that can orient substituents in three-dimensional space for optimal interaction with biological targets.
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The N-methyl group often contributes to binding affinity through hydrophobic interactions and can affect the basicity of the nitrogen atom.
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The thiophene ring can participate in π-π interactions with aromatic amino acid residues in protein binding pockets and can also serve as a bioisostere for benzene rings with modified electronic properties .
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The carboxamide functional group can participate in hydrogen bonding as both a donor and acceptor, which is often critical for biological activity.
Drug-Like Properties
The compound's drug-like properties can be estimated based on general principles and similar compounds:
| Property | Predicted Value | Relevance |
|---|---|---|
| LogP | ~2.0-3.0 | Suggests moderate lipophilicity, compatible with oral absorption |
| Hydrogen Bond Donors | 0 | The N-H of the amide is substituted, reducing HBD count |
| Hydrogen Bond Acceptors | 3 (N, O, S) | Falls within acceptable range for drug-like molecules |
| Rotatable Bonds | Approximately 5 | Suggests moderate molecular flexibility |
| Molecular Weight | ~274.8 g/mol | Below 500, favorable for drug-like properties |
These properties suggest that N-methyl-N-(thiophen-3-ylmethyl)piperidine-4-carboxamide hydrochloride may have reasonable drug-like characteristics, potentially suitable for further investigation in drug discovery programs.
Analytical Methods and Characterization
Identification Techniques
Several analytical methods would be suitable for the identification and characterization of N-methyl-N-(thiophen-3-ylmethyl)piperidine-4-carboxamide hydrochloride:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H-NMR would show characteristic signals for aromatic protons of the thiophene ring, piperidine ring protons, methylene protons, and N-methyl protons.
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¹³C-NMR would reveal the carboxamide carbon (typically around 170-175 ppm), thiophene carbons, and piperidine ring carbons.
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Mass Spectrometry:
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High-resolution mass spectrometry would confirm the molecular formula.
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Fragmentation patterns would show characteristic losses from the parent molecule.
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Infrared Spectroscopy:
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Would display characteristic absorption bands for C=O stretching of the amide (approximately 1630-1650 cm⁻¹), C-N stretching, and thiophene ring vibrations.
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Biological Activity and Research Applications
Comparison with Related Compounds
Several structurally related compounds provide insights into the potential properties of N-methyl-N-(thiophen-3-ylmethyl)piperidine-4-carboxamide hydrochloride:
Research Status and Future Directions
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Structure-Activity Relationship Studies:
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Systematic modification of substituents to optimize biological activity
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Investigation of the importance of the thiophene position (2- vs. 3- vs. 4-substituted)
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Exploration of alternative heterocycles in place of thiophene
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Mechanism of Action Studies:
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Receptor binding assays to identify potential biological targets
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Enzyme inhibition studies to determine effects on relevant biochemical pathways
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Pharmacokinetic Investigations:
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Studies on absorption, distribution, metabolism, and excretion properties
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Investigation of the effect of the hydrochloride salt on bioavailability
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| Hazard Type | Likely Classification | Precautionary Measures |
|---|---|---|
| Acute Toxicity | Possibly harmful if swallowed (Category 4) | Avoid ingestion, wear appropriate PPE |
| Skin Irritation | Possibly irritating (Category 2) | Avoid skin contact, use protective gloves |
| Eye Irritation | Possibly irritating (Category 2A) | Use eye protection, avoid contact with eyes |
| Respiratory | May cause respiratory irritation | Use in well-ventilated areas, avoid inhalation |
The GHS pictograms likely associated with this compound would include the exclamation mark symbol, indicating warning-level hazards .
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